molecular formula C13H15NO B3361439 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- CAS No. 91956-44-4

2-Butanone, 4-(3-methyl-1H-indol-2-yl)-

Cat. No.: B3361439
CAS No.: 91956-44-4
M. Wt: 201.26 g/mol
InChI Key: KETDJZDXONKARK-UHFFFAOYSA-N
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Description

2-Butanone, 4-(3-methyl-1H-indol-2-yl)-, is a ketone derivative featuring a 3-methyl-substituted indole moiety at the 4-position of the butanone backbone. The methyl group at the indole’s 3-position may influence steric and electronic properties, while the ketone functionality at the butanone’s 2-position contributes to polarity and reactivity.

Properties

IUPAC Name

4-(3-methyl-1H-indol-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(15)7-8-12-10(2)11-5-3-4-6-13(11)14-12/h3-6,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETDJZDXONKARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450866
Record name 2-Butanone, 4-(3-methyl-1H-indol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91956-44-4
Record name 4-(3-Methyl-1H-indol-2-yl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91956-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-(3-methyl-1H-indol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- typically involves the reaction of indole derivatives with butanone under specific conditions. One common method includes the use of catalysts and specific reagents to facilitate the reaction. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(3-methyl-1H-indol-2-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Butanone, 4-(3-methyl-1H-indol-2-yl)- has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Halogenated Derivatives
  • 4-(4-Bromo-1H-indol-3-yl)-3-[(4-bromo-1H-indol-3-yl)methyl]-2-butanone (C₂₁H₁₈Br₂N₂O) Structure: Two brominated indole rings attached to the butanone backbone. Impact: Bromine increases molecular weight (474.196 g/mol) and may enhance electrophilic reactivity for cross-coupling reactions. The bulky substituents could reduce solubility in polar solvents compared to the non-halogenated target compound .
Hydrazine-Linked Derivatives
  • Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate Structure: A hydrazine bridge links the indole to an ethyl ester. The ester moiety enhances solubility in organic solvents relative to the ketone .
Sulfonamide Derivatives
  • N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide
    • Structure : A sulfonamide group replaces the ketone, with an acetylphenyl-indole substituent.
    • Impact : Sulfonamides typically exhibit higher thermal stability and altered pharmacological profiles due to enhanced hydrogen-bonding and acidity .

Physical and Chemical Properties

Baseline Data for 2-Butanone
  • Melting Point : -86.4°C
  • Boiling Point : 79.6°C
  • Flammability : Flash point -9°C (Tag Closed Cup)
    • These properties highlight the volatility and flammability inherent to the parent ketone, which may persist in derivatives depending on substituent polarity .
Substituent Effects
  • 4-(4-Hydroxyphenyl)-2-butanone: Polarity: The hydroxyl group increases hydrophilicity, likely raising the boiling point compared to the methyl-indole derivative. Viscosity: Calculated kinematic viscosity decreases with temperature (e.g., 0.0000681 Pa·s at 556.23 K) .

Data Tables

Table 1: Key Properties of 2-Butanone and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Notable Features
2-Butanone (Baseline) C₄H₈O 72.11 79.6 Highly volatile, flammable
4-(3-Methyl-1H-indol-2-yl)-2-butanone* C₁₃H₁₅NO 201.27 (estimated) ~200 (estimated) Indole confers aromaticity
Brominated Analog C₂₁H₁₈Br₂N₂O 474.196 N/A Electrophilic bromine substituents
Hydrazine Derivative C₁₆H₁₇N₃O₃ 299.33 N/A Hydrazine enhances crystallinity

*Estimated values based on structural similarity.

Q & A

Q. What are the established synthetic routes for preparing 4-(3-methyl-1H-indol-2-yl)-2-butanone, and what methodological considerations are critical for reproducibility?

The compound is synthesized via Fischer indolization, a method optimized for indole derivatives. For example, hydrazones derived from ketones are cyclized using acidic catalysts like BF₃-ethyl etherate in boiling acetic acid . Key considerations include:

  • Precursor purity : Ensure starting materials (e.g., 1-[4-(benzoyl)phenyl]propan-1-one) are free of contaminants to avoid side reactions.
  • Catalyst selection : BF₃-ethyl etherate enhances cyclization efficiency compared to weaker acids.
  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

Q. How is structural characterization of 4-(3-methyl-1H-indol-2-yl)-2-butanone performed in academic studies?

X-ray crystallography is the gold standard for confirming molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with validation tools like PLATON checking for errors in symmetry or hydrogen bonding . Complementary techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to verify indole proton environments and ketone carbonyl signals.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational modeling results for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Mitigation strategies include:

  • Multi-technique validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values, adjusting for solvent effects.
  • Temperature-dependent studies : Conduct variable-temperature NMR to detect conformational flexibility .
  • Crystallographic refinement : Use SHELX parameter restraints to model disorder or thermal motion accurately .

Q. What strategies optimize reaction yields in multi-step syntheses involving 4-(3-methyl-1H-indol-2-yl)-2-butanone?

Yield optimization requires addressing bottlenecks in key steps:

  • Indolization efficiency : Pre-activate ketone precursors with anhydrous conditions to minimize hydrolysis .
  • Catalyst loading : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃) to balance reactivity and side-product formation.
  • Workup protocols : Use column chromatography with gradient elution to isolate intermediates with polar functional groups.

Q. How do researchers assess the thermal stability and degradation pathways of this compound under experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study decomposition thresholds. For example:

  • TGA : A heating rate of 10°C/min under nitrogen detects mass loss events linked to ketone or indole degradation .
  • DSC : Identify phase transitions or exothermic reactions that may compromise storage stability.

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling 4-(3-methyl-1H-indol-2-yl)-2-butanone in laboratory settings?

While specific toxicity data may be limited (as with many novel compounds), general guidelines include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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